molecular formula C10H13ClFNO2 B2541421 4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride CAS No. 1909326-76-6

4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride

Cat. No. B2541421
M. Wt: 233.67
InChI Key: LHNDDVODQXXGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride is a compound that is not directly described in the provided papers. However, related compounds with similar structures have been synthesized and studied for various applications, including the development of pharmaceutical agents, radioligands for brain receptors, and building blocks for peptidic nucleic acid oligomers .

Synthesis Analysis

The synthesis of related fluorinated amino acids and derivatives often involves multi-step reactions, including protection and deprotection of functional groups, halogenation, and coupling reactions. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline with a lithium-bromine exchange followed by acidic hydrolysis . Another compound, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was synthesized using O-methylation and a Schiff reaction . These methods highlight the complexity and precision required in the synthesis of fluorinated amino acids and their derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of amino-3-fluorophenyl boronic acid was determined, providing insights into its potential interactions with other molecules . The stereochemistry of synthesized compounds is also crucial, as seen in the synthesis of enantiomerically pure derivatives of fluorinated amino acids .

Chemical Reactions Analysis

Fluorinated amino acids participate in various chemical reactions, including Suzuki cross-coupling, Schiff reactions, and alkylation. These reactions are often used to introduce fluorine atoms or to construct more complex molecules, such as peptidic nucleic acid oligomers . The presence of fluorine can significantly alter the reactivity and properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids, such as solubility, stability, and reactivity, are influenced by the presence of fluorine atoms. For example, the synthesis of 4-[4'-bis(2"-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid revealed that the amine was hydrolytically unstable, indicating sensitivity to environmental conditions . The complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions showed varying hydration states and coordination modes, which can affect their reactivity and applications .

Scientific Research Applications

However, research on related compounds and their applications in various scientific fields can provide insight into how similar compounds could potentially be applied. For example, studies on fluorinated compounds and their unique properties, such as increased stability and altered biological activity, could offer analogous insights. Fluorinated amino acids, for example, have been explored for their utility in enhancing protein stability and altering protein interactions, demonstrating the potential of fluorine-containing compounds in bioengineering and pharmaceutical development (Buer & Marsh, 2012).

Moreover, the development of fluorescent chemosensors based on fluorophore platforms for detecting various analytes highlights the versatility of fluorine-containing compounds in analytical chemistry and diagnostic applications. Such chemosensors have been applied for detecting metal ions, anions, and neutral molecules, showcasing the broad utility of fluorine in enhancing selectivity and sensitivity of detection methods (Roy, 2021).

It's also worth noting that the environmental behavior and potential impacts of fluorinated herbicides, such as 2,4-dichlorophenoxyacetic acid, have been studied extensively. These investigations provide valuable information on the environmental fate, ecotoxicological effects, and management strategies for fluorine-containing compounds, which could be relevant for assessing and managing the environmental aspects of similar compounds (Islam et al., 2017).

Safety And Hazards

The compound has a GHS07 signal word “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-2-(4-fluorophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDDVODQXXGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride

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